

Vinclozolin M2: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: VinclozolinM2-2204

Cat. No.: B15605992

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For researchers, scientists, and drug development professionals, this document provides comprehensive information on Vinclozolin M2, including supplier details, application notes, and detailed experimental protocols.

Vinclozolin M2 is an active metabolite of the dicarboximide fungicide Vinclozolin.^{[1][2]} It is a potent antagonist of the androgen receptor (AR), making it a valuable tool for research in areas such as endocrine disruption, prostate cancer, and reproductive toxicology.^{[1][3]}

Supplier and Purchasing Information

Vinclozolin M2 is available from several chemical suppliers. The following table summarizes purchasing information from various vendors. Please note that prices and availability are subject to change and should be confirmed with the supplier.

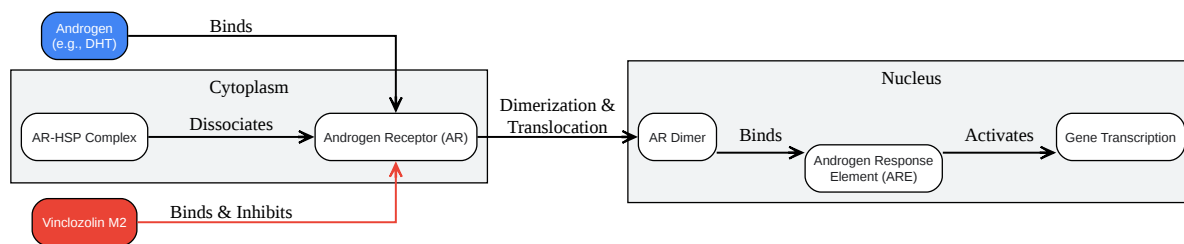
Supplier	Product Name	Catalog Number	Purity	Quantity
Cayman Chemical	Vinclozolin M2	10007452	≥98%	10 mg, 25 mg
Santa Cruz Biotechnology	Vinclozolin M2	sc-212932	-	Contact Supplier
Labscoop	Vinclozolin-M-2-	CAY10007452-10MG	-	10 mg
Cambridge Bioscience	Vinclozolin M2	CAY10007452-25 mg	≥98%	25 mg
Simson Pharma	Vinclozolin M2	-	-	Contact Supplier

Application Notes

Mechanism of Action

Vinclozolin M2 exerts its biological effects primarily through the competitive antagonism of the androgen receptor (AR).[1][3] In the canonical androgen signaling pathway, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm.[4][5] This binding event triggers a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus.[4] Once in the nucleus, the AR-androgen complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[4][6]

Vinclozolin M2, as an antagonist, binds to the AR but does not induce the conformational changes necessary for receptor activation.[3] Instead, it prevents the binding of endogenous androgens and subsequently inhibits the downstream signaling cascade, leading to a reduction in the expression of androgen-responsive genes.[3]



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Figure 1: Simplified signaling pathway of androgen receptor activation and its inhibition by Vinclozolin M2.

Solubility and Storage

Vinclozolin M2 is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[7][8] It is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[7] For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer of choice.[7] Aqueous solutions should be prepared fresh and not stored for more than one day.[7]

Experimental Protocols

The following is a detailed protocol for an in vitro androgen receptor antagonism assay using a luciferase reporter gene in a human cell line, such as MCF-7. This protocol is a synthesis of methodologies described in the scientific literature.[2][9][10]

Objective

To determine the antagonistic effect of Vinclozolin M2 on androgen receptor activity in a cell-based reporter gene assay.

Materials

- MCF-7 cells (or other suitable cell line expressing AR)
- DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Charcoal-stripped FBS
- Opti-MEM I Reduced Serum Medium
- Lipofectamine 2000 (or other suitable transfection reagent)
- pGL3-ARE-Luciferase reporter plasmid (contains androgen response elements driving luciferase expression)
- pRL-TK Renilla luciferase control plasmid (for normalization)
- Dihydrotestosterone (DHT)
- Vinclozolin M2
- 96-well white, clear-bottom cell culture plates
- Luciferase Assay System (e.g., Dual-Luciferase Reporter Assay System)
- Luminometer

Methods

- Cell Culture and Plating:
 1. Culture MCF-7 cells in DMEM/F-12 with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
 2. Two days before transfection, switch to a phenol red-free DMEM/F-12 medium supplemented with 10% charcoal-stripped FBS to reduce background hormonal effects.
 3. On the day of transfection, seed 2×10^4 cells per well in a 96-well white, clear-bottom plate and allow them to attach for 24 hours.

- Transfection:

1. For each well, prepare a DNA-lipid complex. In one tube, dilute 100 ng of pGL3-ARE-Luciferase and 10 ng of pRL-TK Renilla plasmid in 25 μ L of Opti-MEM.
2. In a separate tube, dilute 0.5 μ L of Lipofectamine 2000 in 25 μ L of Opti-MEM and incubate for 5 minutes at room temperature.
3. Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
4. Add 50 μ L of the DNA-lipid complex to each well containing cells and medium. Gently rock the plate to mix.
5. Incubate the cells for 24 hours at 37°C.

- Treatment:

1. Prepare a stock solution of DHT in ethanol (e.g., 10 mM).
2. Prepare a stock solution of Vinclozolin M2 in DMSO or ethanol (e.g., 10 mM).
3. After the 24-hour transfection period, remove the medium and replace it with fresh phenol red-free medium containing 10% charcoal-stripped FBS.
4. Prepare serial dilutions of Vinclozolin M2 in the medium. A typical concentration range to test would be from 0.1 nM to 10 μ M.
5. Add the Vinclozolin M2 dilutions to the appropriate wells.
6. To induce AR activity, add a constant concentration of DHT (e.g., 1 nM) to all wells except the vehicle control.
7. Include the following controls:
 - Vehicle control (medium with DMSO/ethanol)
 - DHT only (positive control)

- Vinclozolin M2 only (to test for agonist activity)

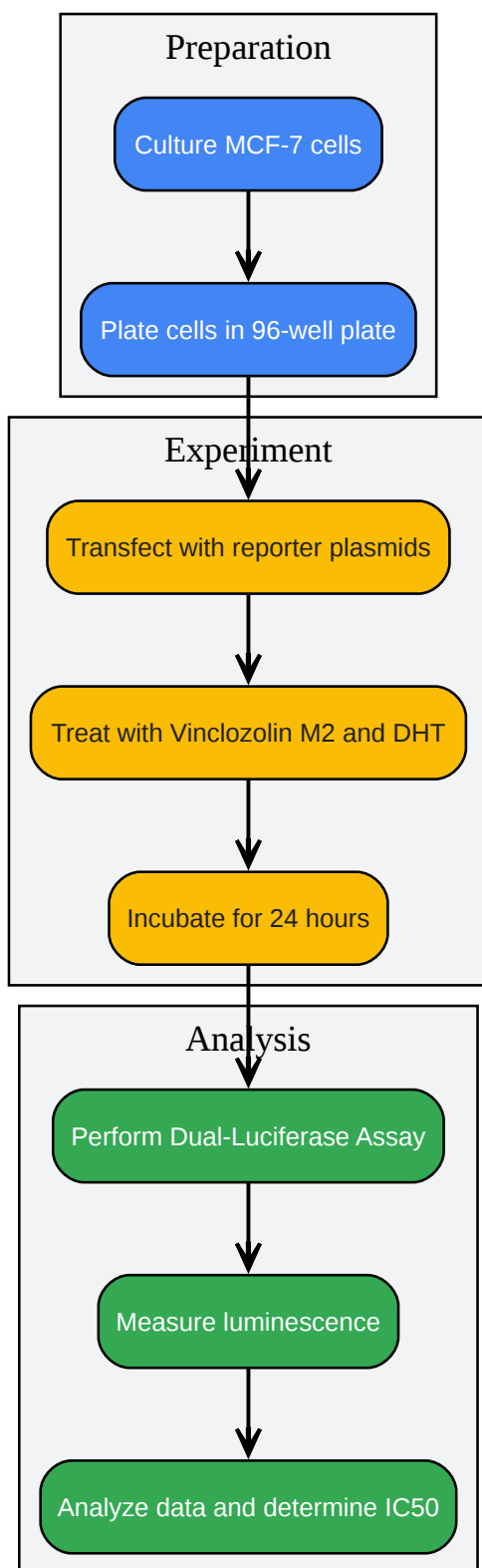
8. Incubate the plate for another 24 hours at 37°C.

- Luciferase Assay:

1. After the 24-hour treatment, remove the medium and wash the cells once with PBS.
2. Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
3. Measure both firefly and Renilla luciferase activity using a luminometer.

- Data Analysis:

1. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
2. Calculate the relative luciferase units (RLU) for each treatment condition.
3. Plot the RLU against the log concentration of Vinclozolin M2.
4. Determine the IC₅₀ value of Vinclozolin M2, which is the concentration that causes 50% inhibition of the DHT-induced luciferase activity.



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Figure 2: General experimental workflow for an in vitro androgen receptor antagonism assay.

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